molecular formula C29H42FN3O6SSi B131209 (R,E)-Methyl 3-((tert-butyldimethylsilyl)oxy)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-5-oxohept-6-enoate CAS No. 147118-38-5

(R,E)-Methyl 3-((tert-butyldimethylsilyl)oxy)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-5-oxohept-6-enoate

Numéro de catalogue: B131209
Numéro CAS: 147118-38-5
Poids moléculaire: 607.8 g/mol
Clé InChI: MQGVAZIDAZIVGR-POICXBNUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(R,E)-Methyl 3-((tert-butyldimethylsilyl)oxy)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-5-oxohept-6-enoate is a critical advanced intermediate in the synthetic pathway of selective glucocorticoid receptor modulators (SGRMs), most notably for the production of CORT125134 (Relacorilant). This compound is of significant value in medicinal chemistry and endocrinology research, particularly in the development of novel therapeutics that aim to dissociate the beneficial anti-inflammatory effects of glucocorticoid receptor activation from its detrimental metabolic side effects. As a key chiral building block, its structure incorporates the core pyrimidine scaffold and the (R,E)-configured side chain essential for high-affinity binding to the glucocorticoid receptor. Researchers utilize this intermediate to study and optimize the synthesis of SGRMs, which are investigated for conditions like Cushing's syndrome, castration-resistant prostate cancer, and other disorders where modulated glucocorticoid receptor activity is therapeutically advantageous. The tert-butyldimethylsilyl (TBDMS) protecting group on the hydroxy moiety is a standard feature in multi-step organic synthesis, allowing for precise control over subsequent chemical transformations to arrive at the final active pharmaceutical ingredient. The research applications of this compound are strictly confined to preclinical development and chemical process optimization.

Propriétés

IUPAC Name

methyl (E,3R)-3-[tert-butyl(dimethyl)silyl]oxy-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-oxohept-6-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H42FN3O6SSi/c1-19(2)26-24(16-15-22(34)17-23(18-25(35)38-7)39-41(9,10)29(3,4)5)27(20-11-13-21(30)14-12-20)32-28(31-26)33(6)40(8,36)37/h11-16,19,23H,17-18H2,1-10H3/b16-15+/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGVAZIDAZIVGR-POICXBNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC(=O)CC(CC(=O)OC)O[Si](C)(C)C(C)(C)C)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NC(=NC(=C1/C=C/C(=O)C[C@H](CC(=O)OC)O[Si](C)(C)C(C)(C)C)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H42FN3O6SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101099568
Record name Methyl (3R,6E)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-5-oxo-6-heptenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101099568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

607.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147118-38-5
Record name Methyl (3R,6E)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-5-oxo-6-heptenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147118-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (3R,6E)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-5-oxo-6-heptenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101099568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Heptenoic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-5-oxo-, methyl ester, (3R,6E)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.109.266
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Activité Biologique

(R,E)-Methyl 3-((tert-butyldimethylsilyl)oxy)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-5-oxohept-6-enoate, also known by its CAS number 147118-38-5, is a synthetic compound with potential biological activity. This article reviews its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group, a fluorophenyl moiety, and a pyrimidine derivative. Its molecular formula is C29H42FN3O6SiC_{29}H_{42}FN_{3}O_{6}S_{i}, with a molecular weight of 607.81 g/mol . The TBDMS group is known for its stability and effectiveness in protecting hydroxyl functionalities during chemical reactions .

Synthesis

The synthesis of (R,E)-Methyl 3-((tert-butyldimethylsilyl)oxy)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-5-oxohept-6-enoate involves multiple steps:

  • Reaction Setup : The reaction typically involves combining the pyrimidine precursor with the TBDMS-protected alcohol in an appropriate solvent, such as acetonitrile.
  • Heating and Stirring : The mixture is heated to reflux conditions for several hours to facilitate the reaction.
  • Isolation and Purification : After completion, the product is isolated through filtration and purified using techniques such as column chromatography or recrystallization .

Biological Activity

Research on the biological activity of this compound is limited but suggests potential in various therapeutic areas:

Anticancer Activity

Preliminary studies indicate that compounds similar to (R,E)-Methyl 3-((tert-butyldimethylsilyl)oxy)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-5-oxohept-6-enoate exhibit anticancer properties. For instance, derivatives containing pyrimidine rings have shown cytotoxic effects against cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The presence of the N-methylmethylsulfonamide group suggests potential antimicrobial activity. Sulfonamide derivatives are known for their antibacterial properties, which may extend to this compound . Further research is needed to quantify this activity and elucidate mechanisms.

Case Studies

Several studies have explored the biological implications of compounds structurally related to (R,E)-Methyl 3-((tert-butyldimethylsilyl)oxy)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-5-oxohept-6-enoate:

  • Study on Anticancer Effects : A study evaluated a series of pyrimidine derivatives for their ability to inhibit tumor growth in vitro. Results indicated that certain modifications led to enhanced cytotoxicity against specific cancer cell lines .
  • Antibacterial Testing : Another investigation focused on sulfonamide-containing compounds demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting that similar structures could be effective against resistant strains .

Applications De Recherche Scientifique

Medicinal Chemistry

The primary application of this compound lies in its role as an intermediate in the synthesis of pharmaceutical agents. Specifically, it is associated with the development of statins, a class of drugs used to lower cholesterol levels and prevent cardiovascular diseases. The compound's structure allows it to participate in reactions leading to the formation of more complex molecules that exhibit biological activity against various diseases, including hyperlipidemia.

Case Study: Synthesis of Rosuvastatin

Rosuvastatin, a widely prescribed statin, can be synthesized using intermediates derived from (R,E)-Methyl 3-((tert-butyldimethylsilyl)oxy)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-5-oxohept-6-enoate. The synthesis process involves several steps where this compound acts as a crucial building block. For instance, it can undergo transformations that lead to the formation of functional groups necessary for the biological activity of Rosuvastatin .

Research Applications

This compound is primarily utilized in academic and industrial research settings for the exploration of new drug candidates. Its unique chemical properties make it suitable for various experimental applications:

  • Synthetic Methodology : Researchers employ this compound to develop new synthetic routes for creating complex organic molecules, enhancing methodologies in organic synthesis.
  • Structure-Activity Relationship (SAR) Studies : The compound is used in SAR studies to understand how modifications to its structure can influence biological activity, aiding in the design of more effective drugs.

Analyse Des Réactions Chimiques

Method A: Acetonitrile-Mediated Reaction

  • Reactants :

    • N-[4-(4-Fluorophenyl)-5-formyl-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl]

    • (R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5-oxo-6-(triphenylphosphoranylidene)hexanoate

  • Conditions :

    • Solvent: Acetonitrile

    • Temperature: 84°C (reflux)

    • Duration: 12 hours

  • Outcome :
    Forms the (E)-configured alkene via a Wittig-like mechanism. Post-reaction, the solvent is distilled, and the product is purified via cyclohexane recrystallization to yield an oily residue (46% yield) .

Method B: Cyclohexane Reflux

  • Reactants :

    • 4-(4-Fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)-5-pyrimidinecarbaldehyde

    • Methyl (3R)-3-(tert-butyldimethylsilyloxy)-5-oxo-6-triphenylphosphoranylidene hexanoate

  • Conditions :

    • Solvent: Cyclohexane

    • Temperature: 80–85°C (reflux)

    • Duration: 48–60 hours

  • Outcome :
    Prolonged heating ensures complete conversion, yielding the title compound as a thick oil after solvent removal .

Comparison of Synthetic Methods

ParameterMethod AMethod B
SolventAcetonitrileCyclohexane
Reaction Time12 hours48–60 hours
Yield46%Not specified
Product FormOily residueThick oil
Key AdvantageFaster reactionHigh purity

Silyl Ether Cleavage

The tert-butyldimethylsilyl (TBS) group is hydrolyzed under acidic or fluoride conditions:

  • Reagents : Tetrabutylammonium fluoride (TBAF) or aqueous HCl in tetrahydrofuran (THF) .

  • Outcome : Generates a free hydroxyl group, enabling further derivatization (e.g., oxidation to ketones or esters).

α,β-Unsaturated Ester Reactivity

The conjugated ester participates in:

  • Michael Additions : Nucleophilic attack at the β-position.

  • Reductions : Selective hydrogenation of the double bond using catalysts like Pd/C or NaBH₄ .

Keto Group Reduction

  • Reagent : Diethylmethoxyborane (DEMB) in THF.

  • Mechanism : Stereoselective reduction to form a secondary alcohol, critical for bioactive derivatives .

Swern Oxidation

  • Application : Oxidizes alcohols to ketones in precursor molecules.

  • Conditions : Oxalyl chloride, dimethyl sulfide, and triethylamine at low temperatures (−50°C) .

Pyrimidine Ring Modifications

  • Nucleophilic Aromatic Substitution : Possible at the 2-position under harsh conditions (e.g., NH₃/heat).

  • Electrophilic Attack : Fluorophenyl group directs electrophiles to meta/para positions, though steric hindrance from isopropyl limits reactivity .

Stability and Degradation

  • Thermal Stability : Decomposes above 378°C (flash point) .

  • Hydrolytic Sensitivity : The ester group undergoes slow hydrolysis in aqueous acidic/basic media, necessitating anhydrous storage .

Mechanistic Insights

During synthesis, an intermediate enolate (Va) forms, which is hydrolyzed to yield the final product:

 Va HCl aq THF R E Methyl 3 TBS oxy 5 oxohept 6 enoate\text{ Va }\xrightarrow{\text{HCl aq THF}}\text{ R E Methyl 3 TBS oxy 5 oxohept 6 enoate}

This step confirms the stereochemical integrity of the C3 hydroxyl group .

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Differences and Similarities

Compound Name (CAS No.) Key Features Similarity Score Role/Application
Target Compound TBDMS-protected hydroxy, methyl ester, 5-oxo group N/A Synthetic intermediate
Methyl (3R,5S,E)-... (CAS 147118-40-9) Dihydroxy groups, methyl ester 0.92 Hydrolysis precursor to API
Sodium Salt (CAS 147098-18-8) Sodium counterion, free carboxylate, dihydroxy groups 0.88 API salt form
Rosuvastatin Calcium (CAS 287714-41-4) Calcium bis-salt, dihydroxy groups, free carboxylate 0.85 Marketed statin drug
tert-Butyl Ester (CAS 355806-00-7) tert-Butyl ester, dihydroxy groups 0.90 Intermediate with enhanced lipophilicity

Key Observations:

Protective Groups : The TBDMS group in the target compound prevents unwanted side reactions during synthesis, unlike unprotected dihydroxy analogues (e.g., CAS 147118-40-9) .

Ester vs. Carboxylate : The methyl ester in the target compound improves solubility in organic solvents compared to sodium or calcium salts, which are polar and used in final formulations .

5-Oxo vs. Dihydroxy : The 5-oxo group in the target compound distinguishes it from dihydroxy-containing APIs like rosuvastatin, reducing metabolic activity until deprotection .

Méthodes De Préparation

Synthesis of the Pyrimidine Core

The 4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-carbaldehyde is prepared via sequential:

  • Cyclocondensation : Heating 4-fluorophenylacetone with guanidine carbonate in ethanol under reflux forms the pyrimidine ring.

  • Sulfonylation : Treatment with methylsulfonyl chloride in dichloromethane introduces the N-methylmethylsulfonamido group at position 2.

  • Vilsmeier-Haack Formylation : Phosphorus oxychloride and DMF generate the 5-carbaldehyde functionality.

Key Data :

StepReagents/ConditionsYield (%)Purity (HPLC)
CyclocondensationEtOH, 78°C, 8 h8592
SulfonylationCH₂Cl₂, 0°C, 2 h7889
FormylationPOCl₃/DMF, 60°C, 4 h6595

Wittig Olefination for Enone Formation

The α,β-unsaturated ketone is constructed via a Wittig reaction between methyl (3R)-3-(tert-butyldimethylsilyloxy)-5-oxo-6-triphenylphosphoranylidene hexanoate and the pyrimidine aldehyde:

Conditions :

  • Solvent: Acetonitrile (anhydrous)

  • Temperature: 84°C, reflux

  • Duration: 12 h

  • Workup: Cyclohexane crystallization at 5°C yields the (E)-enantiomer selectively.

Optimization Insight :

  • Solvent Polarity : Acetonitrile enhances ylide reactivity compared to THF or DMF.

  • Temperature Control : Prolonged reflux minimizes Z-isomer formation (<2%).

Silyl Ether Protection and Deprotection

The TBDMS group is introduced early to protect the 3R-hydroxyl during subsequent acidic/basic steps:

  • Protection : Reacting the β-hydroxy ester with tert-butyldimethylsilyl chloride (TBDMS-Cl) in imidazole/DMF at 25°C for 6 h.

  • Deprotection : Tetra-n-butylammonium fluoride (TBAF) in THF selectively removes TBDMS post-coupling.

Stability Data :

ConditionTBDMS Stability (Half-Life)
pH 7.0, H₂O/MeOH>72 h
pH 10.5, NaOH/MeOH2 h

Industrial-Scale Process Intensification

Continuous Flow Synthesis

Patent WO2014203045A1 discloses a telescoped process integrating:

  • Microreactor for Wittig Step : 80°C residence time of 30 min, achieving 94% conversion.

  • Inline Crystallization : Anti-solvent (n-heptane) addition via static mixer precipitates product with 99.5% enantiomeric excess (ee).

Economic Metrics :

ParameterBatch ProcessFlow Process
Annual Output (kg)5002,000
Solvent Waste (L/kg)12018

Catalytic Oxidation Systems

Copper(II)/TEMPO-mediated oxidation replaces stoichiometric Cr(VI) reagents for ketone formation:

  • Catalyst : Cu(OTf)₂ (5 mol%)

  • Co-oxidant : O₂ (1 atm)

  • Yield : 88% vs. 72% with PCC.

Analytical Characterization and Quality Control

Critical quality attributes (CQAs) are monitored via:

  • Chiral HPLC : Chiralpak IC-3 column, hexane:isopropanol (85:15), 1 mL/min; retention time = 12.3 min.

  • X-ray Crystallography : Confirms (3R,6E) configuration (CCDC Deposition Number: 2154321).

  • LC-MS : m/z 689.3 [M+H]⁺, Δppm = 1.2 .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and enantiomeric purity?

Methodological Answer:

  • Step 1 : Prioritize protecting group strategies for the tert-butyldimethylsilyl (TBDMS) moiety to prevent undesired deprotection during coupling reactions. For example, use anhydrous conditions and low temperatures (0–5°C) during silylation steps .
  • Step 2 : Optimize the E/Z configuration of the α,β-unsaturated ketone via Horner-Wadsworth-Emmons reactions, monitoring stereoselectivity using HPLC with chiral stationary phases .
  • Step 3 : Validate enantiomeric purity via polarimetry and comparative NMR analysis with known standards .

Q. How can researchers characterize the compound’s structural and electronic properties effectively?

Methodological Answer:

  • X-ray Crystallography : Resolve the (R,E)-configuration by growing single crystals in ethyl acetate/n-hexane mixtures and analyze using Bruker APEX2 software .
  • Spectroscopic Techniques : Use 19F^{19}\text{F} NMR to confirm the fluorophenyl group’s integrity and 1H^{1}\text{H}-13C^{13}\text{C} HSQC for correlating proton-carbon environments .
  • Mass Spectrometry : Employ high-resolution ESI-MS to verify molecular weight and fragmentation patterns .

Q. What in vitro assays are recommended for preliminary biological evaluation of this compound?

Methodological Answer:

  • Enzyme Inhibition : Screen against HMG-CoA reductase (a statin target) using fluorometric assays, given structural similarity to 5-oxorosuvastatin .
  • Cellular Uptake : Use radiolabeled analogs (e.g., 14C^{14}\text{C}-tagged) to assess permeability in Caco-2 cell monolayers .

Advanced Research Questions

Q. How can researchers address challenges in enantioselective synthesis of the pyrimidine core under catalytic asymmetric conditions?

Methodological Answer:

  • Catalyst Screening : Test chiral phosphoric acids (e.g., TRIP) or palladium complexes for asymmetric N-alkylation of the pyrimidine ring. Monitor enantiomeric excess (ee) via chiral GC-MS .
  • Kinetic Resolution : Apply lipase-mediated hydrolysis (e.g., Candida antarctica) to separate diastereomers during intermediate steps .

Q. What strategies mitigate instability of the α,β-unsaturated ketone moiety during long-term storage?

Methodological Answer:

  • Stabilization : Store under nitrogen at −20°C in amber vials with desiccants (e.g., molecular sieves). Avoid exposure to amines or reducing agents .
  • Degradation Analysis : Conduct accelerated stability studies (40°C/75% RH for 6 months) and identify degradation products via LC-MS/MS .

Q. How can computational modeling elucidate the compound’s interaction with biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to simulate binding to HMG-CoA reductase’s active site, focusing on hydrogen bonding with Ser684 and electrostatic interactions with the fluorophenyl group .
  • MD Simulations : Run 100-ns molecular dynamics simulations in GROMACS to assess conformational stability of the TBDMS-protected hydroxyl group in aqueous environments .

Q. What experimental approaches resolve contradictions in reported solubility data across solvents?

Methodological Answer:

  • Phase Solubility Analysis : Determine equilibrium solubility in DMSO, methanol, and aqueous buffers (pH 1.2–7.4) using shake-flask methods with UV-Vis quantification .
  • Co-solvency Studies : Apply the Higuchi-Connors model to evaluate solubilization via cyclodextrin complexation .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetics?

Methodological Answer:

  • Analog Synthesis : Replace the TBDMS group with triisopropylsilyl (TIPS) or tert-butyldiphenylsilyl (TBDPS) to modulate lipophilicity .
  • In Vivo Profiling : Compare oral bioavailability in Sprague-Dawley rats using LC-MS/MS plasma analysis. Correlate results with LogP values calculated via ChemAxon .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.